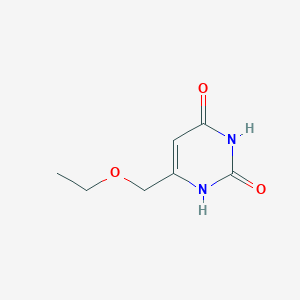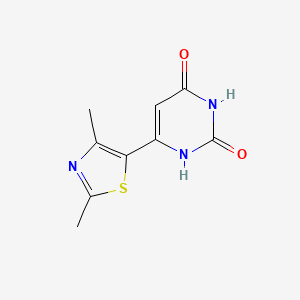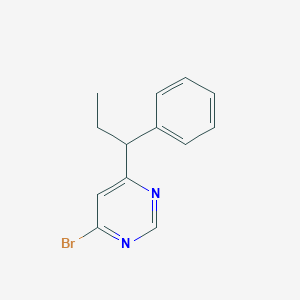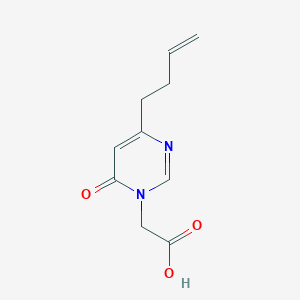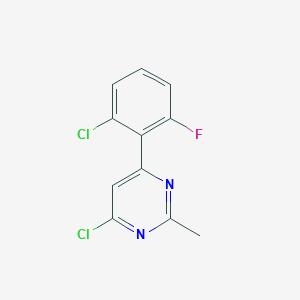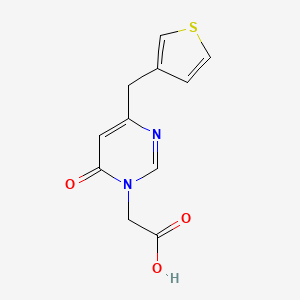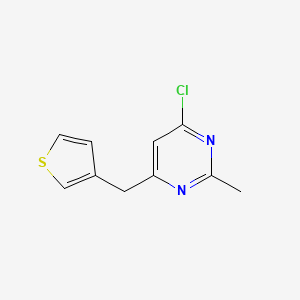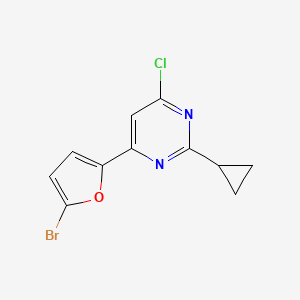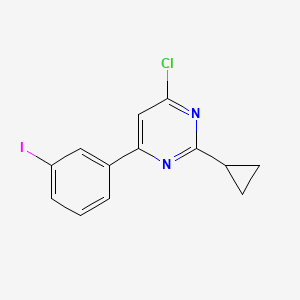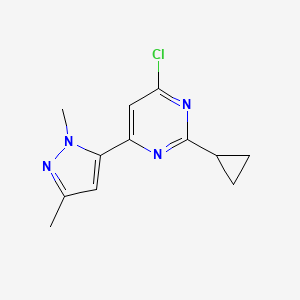
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol
説明
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, also known as 3-hydroxy-1-pyrrolidine-6-pyridazin-3-ol, is a novel synthetic compound that has been studied for its potential applications in the field of science and medicine. This compound has been found to possess a variety of biological and biochemical activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-bacterial effects. In addition, it has also been studied for its potential use in the synthesis of various other compounds.
科学的研究の応用
Cognitive Disorders Treatment
A novel series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, including derivatives similar to (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, was optimized for the potential treatment of attentional and cognitive disorders. These compounds demonstrated high affinity for human and rat H3 receptors, indicating their promise for central nervous system (CNS) applications due to favorable pharmaceutical properties such as water solubility, permeability, lipophilicity, and safety profiles. Specifically, the research identified CEP-26401 (irdabisant) as a potent, selective histamine H3 receptor inverse agonist, exhibiting minimal metabolism across species and ideal pharmacokinetic properties, making it a candidate for preclinical development towards cognitive enhancement and attentional disorder treatment (Hudkins et al., 2011).
Antimicrobial and Larvicidal Activities
Research into various 2-hydroxypyrrolidine/piperidine derivatives, structurally related to (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, revealed significant antimicrobial activity against multiple MTCC bacterial strains and larvicidal effects. One study highlighted the antibacterial nature of these compounds, particularly against Escherichia coli and Klebsiella pneumoniae, showcasing the potential for these types of molecules in developing new antimicrobial agents. Additionally, certain derivatives demonstrated larvicidal activity against mosquito species, suggesting further applicability in addressing public health concerns related to vector-borne diseases (Suresh et al., 2016).
Hepatitis C Virus (HCV) Treatment
Derivatives of 5-hydroxy-3(2H)-pyridazinones, closely related to the chemical structure of interest, were investigated as inhibitors of the genotype 1 HCV NS5B polymerase. These studies aimed to explore the structure-activity relationship, leading to the identification of compounds with potent antiviral activity. The research efforts in this domain underscore the therapeutic potential of pyridazinone derivatives in developing novel treatments for HCV, highlighting the critical role of specific structural modifications to enhance antiviral efficacy and optimize pharmacokinetic profiles for clinical application (Zhou et al., 2008).
Enzyme Inhibition for Therapeutic Applications
N-phosphonocarbonylpyrrolidine derivatives of guanine, which share a common structural motif with (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, have been synthesized and evaluated as inhibitors of human purine nucleoside phosphorylase (PNP). These compounds demonstrated potent inhibitory activity, suggesting their utility as therapeutic agents in conditions where modulation of PNP activity is beneficial, such as in metabolic disorders or specific types of cancer. The study provides a foundation for the development of bi-substrate inhibitors that could offer a novel approach to treating diseases associated with purine metabolism (Rejman et al., 2012).
特性
IUPAC Name |
3-[(3R)-3-hydroxypyrrolidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-3-4-11(5-6)7-1-2-8(13)10-9-7/h1-2,6,12H,3-5H2,(H,10,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPKFMRLOZLID-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



